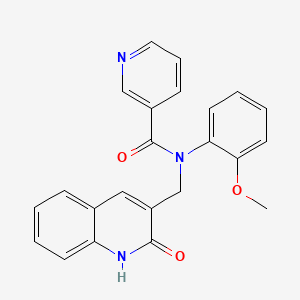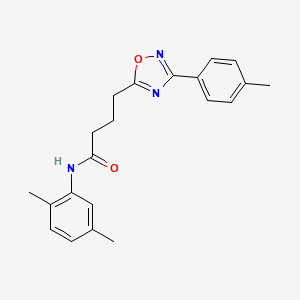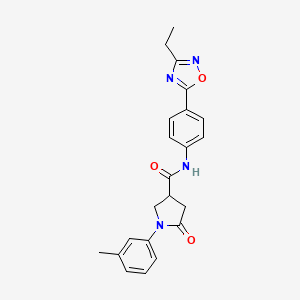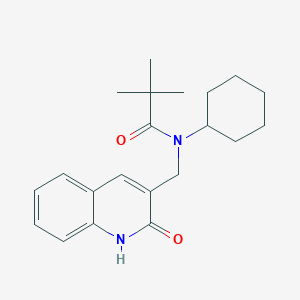
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide involves its ability to disrupt the electron transport chain in bacteria and cancer cells. This disruption leads to the accumulation of reactive oxygen species, which ultimately leads to cell death. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been shown to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria and cancer cells, leading to cell death. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has also been found to have an effect on mitochondrial function, which could contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its ability to selectively target bacteria and cancer cells, making it a promising candidate for the development of new antibiotics and anti-cancer agents. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. One direction is the development of new antibiotics and anti-cancer agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. Additionally, further research is needed to elucidate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide and its effects on mitochondrial function. Finally, research is needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide and its suitability for use in various applications.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Its mechanism of action involves its ability to disrupt the electron transport chain in bacteria and cancer cells, leading to cell death. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has several future directions for research and development, including the development of new antibiotics and anti-cancer agents, further elucidation of its mechanism of action, and determination of its potential toxicity.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-formylquinoline with 2-methoxyaniline and nicotinamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide as a final product.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21-11-5-4-10-20(21)26(23(28)17-8-6-12-24-14-17)15-18-13-16-7-2-3-9-19(16)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVHUKWBAXTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)









![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)